molecular formula C34H20F6O2 B3178799 (R)-3,3'-Bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol CAS No. 791616-58-5

(R)-3,3'-Bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol

Cat. No. B3178799
M. Wt: 574.5
InChI Key: MPPKNZDKYNMNQP-UHFFFAOYSA-N
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Description

The compound is a derivative of binaphthalene, which is a type of polycyclic aromatic hydrocarbon, with two naphthalene units connected by a carbon-carbon single bond . The “R” indicates that it is a specific enantiomer or chiral form of the molecule . The presence of the trifluoromethyl group and phenyl group suggests that it may have unique reactivity or properties compared to other binaphthalene derivatives .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the binaphthalene core and the various substituents. Unfortunately, without more specific information or computational tools, it’s difficult to provide a detailed analysis of the structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the trifluoromethyl groups and the binaphthalene core. Trifluoromethyl groups are known to be quite electronegative, which could influence how this compound interacts with other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the trifluoromethyl groups could potentially increase the compound’s stability and resistance to degradation .

Scientific Research Applications

  • Preparation of Enantiomerically Pure Diols : A method for preparing enantiomerically pure [1,1'-binaphthalene]-2,2'-diols using a resolving agent was reported. This process involves refluxing a mixture containing racemic [1,1'-binaphthalene]-2,2'-diol, boric acid, and the resolving agent in THF or MeCN to obtain the pure (R)- and (S)-[1,1'-binaphthalene]-2,2'-diol (Liu et al., 2003).

  • Catalytic Applications in Asymmetric Synthesis : The use of (R)-1,1'-binaphthalene-2,2'-diol in the Williamson Reaction and its role in resolving racemic mixtures and synthesizing enantiomerically pure compounds was explored (Mazaleyrat & Wakselman, 1996).

  • Axially Chiral Bipyridine N,N'-dioxides Synthesis : A study described the synthesis of new axially chiral 2,2'-bipyridine N,N'-dioxides from diols including (R)-2,2'-bis(chlorocarbonyl)-1,1'-binaphthalene. These compounds were identified as highly efficient catalysts for asymmetric allylation of aldehydes (Shimada, Kina, & Hayashi, 2003).

  • Luminescence and Dichroism Studies : Research into the circularly polarized luminescence (CPL) and circular dichroism (CD) characteristics of axially chiral binaphthyl-2,2′-diyl hydrogen phosphate derivatives was conducted. This study provided insights into the CPL properties of various substituted binaphthyl-2,2'-diyl hydrogen phosphate derivatives (Amako et al., 2013).

  • Synthesis of Chiral Ligands : The synthesis of phosphoramidite ligands using (R)-2,2'-binaphthoyl-(S,S)-di(1-phenylethyl)aminophosphine was reported. This research contributes to the development of scalable protocols for the syntheses of asymmetric catalysis components (Smith et al., 2008).

  • Application in Organic Syntheses : Another study discussed the synthesis of 3 or 3,3'-substituted BINOL ligands and their application in the asymmetric addition of diethylzinc to aromatic aldehydes (Guo et al., 2005).

  • Synthesis of Polybinaphthalene : Research into the synthesis and characterization of polybinaphthalene incorporating chiral (R) or (S)-1,1'-binaphthalene and oxadiazole units by Heck reaction was conducted. This study contributes to the understanding of chiral conjugated polymers (Song et al., 2006).

  • Fluorescence Polymer Sensors : The development of (S)-binaphthalene-based fluorescence polymer sensors for direct and visual F− detection was explored. This research indicates the potential of these compounds in fluorescence sensing applications (Li et al., 2014).

  • Aggregation-Induced CPL Response : A study on chiral binaphthyl-based AIE-active polymers demonstrated their strong aggregation-induced circularly polarized luminescence (AICPL) emission signals. This research contributes to the understanding of supramolecular self-assembled helical nanowires (Ma et al., 2018).

Future Directions

The future directions for this compound would likely depend on its intended applications. For example, if it shows promise as a pharmaceutical, future research could involve further testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

1-[2-hydroxy-3-[4-(trifluoromethyl)phenyl]naphthalen-1-yl]-3-[4-(trifluoromethyl)phenyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H20F6O2/c35-33(36,37)23-13-9-19(10-14-23)27-17-21-5-1-3-7-25(21)29(31(27)41)30-26-8-4-2-6-22(26)18-28(32(30)42)20-11-15-24(16-12-20)34(38,39)40/h1-18,41-42H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPKNZDKYNMNQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C5=CC=C(C=C5)C(F)(F)F)O)O)C6=CC=C(C=C6)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H20F6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3,3'-Bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3,3'-Bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol
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(R)-3,3'-Bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol
Reactant of Route 3
(R)-3,3'-Bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol
Reactant of Route 4
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(R)-3,3'-Bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol
Reactant of Route 5
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(R)-3,3'-Bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol
Reactant of Route 6
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(R)-3,3'-Bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol

Citations

For This Compound
1
Citations
B Qu, N Haddad, S Rodriguez, JD Sieber… - The Journal of …, 2016 - ACS Publications
An efficient synthesis of the enantiomerically pure 3,3′-bis-arylated BINOL derivatives is accomplished through the palladium-catalyzed Suzuki–Miyaura coupling of the unprotected 3,3…
Number of citations: 29 pubs.acs.org

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